molecular formula C14H12N2O3S B2623581 (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide CAS No. 1164536-33-7

(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide

Cat. No. B2623581
CAS RN: 1164536-33-7
M. Wt: 288.32
InChI Key: OERPUUFEUUWZFJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide, commonly known as NTB, is a synthetic compound that has been extensively studied in scientific research. NTB is a member of the acrylamide family of compounds, which are widely used in the chemical industry for a variety of applications.

Scientific Research Applications

NTB has been extensively studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological processes, but can also cause damage to cells and tissues if their levels become too high. NTB has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using a variety of imaging techniques.

Mechanism of Action

The mechanism of action of NTB involves its reaction with ROS, which results in the formation of a highly fluorescent compound. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a nitrosothiol intermediate that is highly reactive and capable of producing a fluorescent signal.
Biochemical and Physiological Effects:
NTB has been shown to have a number of biochemical and physiological effects, including its ability to selectively react with ROS and produce a fluorescent signal. In addition, NTB has been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of NTB is its ability to selectively react with ROS, making it a powerful tool for studying oxidative stress in biological systems. However, NTB also has some limitations, including its relatively low water solubility, which can make it difficult to use in aqueous environments.

Future Directions

There are many potential future directions for research on NTB, including its use as a diagnostic tool for the detection of oxidative stress in vivo, its potential use in the treatment of inflammatory conditions, and its use in the development of new fluorescent probes for the detection of other reactive species in biological systems. Further research is needed to fully understand the mechanism of action of NTB and its potential applications in scientific research.

Synthesis Methods

NTB can be synthesized through a multi-step process that involves the reaction of 5-nitrothiophene-2-carboxylic acid with m-toluidine and acryloyl chloride. The resulting product is purified through recrystallization to obtain NTB in its pure form. The synthesis of NTB is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

properties

IUPAC Name

(E)-N-(3-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-3-2-4-11(9-10)15-13(17)7-5-12-6-8-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERPUUFEUUWZFJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide

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